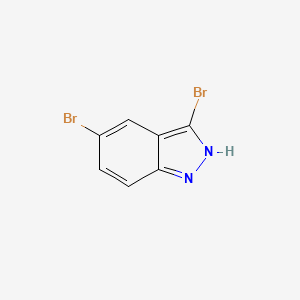

3,5-Dibromo-1H-indazol

Descripción general

Descripción

3,5-Dibromo-1H-indazole is a heterocyclic organic compound with the chemical formula C7H4Br2N2 . It has a molecular weight of 275.93 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 1H-indazoles, including 3,5-Dibromo-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 3,5-Dibromo-1H-indazole is 1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

3,5-Dibromo-1H-indazole is a solid compound . It has a molecular weight of 275.93 . The InChI code for this compound is 1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) .Aplicaciones Científicas De Investigación

Química Medicinal Aplicaciones Anticancerígenas

Los compuestos de indazol, incluidos los derivados como "3,5-Dibromo-1H-indazol", son conocidos por sus propiedades anticancerígenas. Se han utilizado como fragmentos de unión a bisagra en inhibidores de quinasas como Linifanib . Estos compuestos se unen eficazmente con la región de bisagra de la tirosina quinasa, que es crucial en las vías de señalización de las células cancerosas.

Intermediarios Farmacéuticos Síntesis de Compuestos Bromoarilo

La bromación de los indazoles, como "this compound", es significativa en la química orgánica para la creación de intermediarios farmacéuticos . Estos compuestos bromoarilo se pueden utilizar como bloques sintéticos para preparar medicamentos, lo que demuestra su importancia en la síntesis de medicamentos.

Actividades Antiproliferativas Estudios In Vitro

"this compound" puede tener aplicaciones en el estudio de actividades antiproliferativas contra diversas líneas celulares cancerosas. Los derivados de indazol se han evaluado por su capacidad para inhibir la proliferación de células tumorales derivadas de tipos de cáncer aislados clínicamente .

Actividad Antitumoral Fragmento de Unión a Bisagra

La estructura de "this compound" sugiere un uso potencial como un fragmento de unión a bisagra efectivo en agentes antitumorales. Esta aplicación se basa en la efectividad demostrada de la estructura 1H-indazol-3-amina en la unión con la región de bisagra de la tirosina quinasa .

Actividad Anticancerígena In Vitro Ensayo de Proliferación

Los derivados de indazol se han sometido a ensayos de proliferación utilizando métodos como el ensayo MTT para investigar su actividad anticancerígena. Esto sugiere una posible aplicación para "this compound" en ensayos in vitro similares para determinar su eficacia contra las células cancerosas .

Safety and Hazards

The safety information for 3,5-Dibromo-1H-indazole indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

This interaction can inhibit or enhance the target’s activity, resulting in therapeutic effects .

Biochemical Pathways

Indazole compounds are known to interact with various biochemical pathways depending on their specific targets . For instance, indazoles that target phosphoinositide 3-kinase δ would affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Result of Action

Based on the known effects of indazole compounds, we can infer that 3,5-dibromo-1h-indazole may have potential therapeutic effects such as anti-inflammatory, anticancer, and antibacterial activities .

Análisis Bioquímico

Biochemical Properties

3,5-Dibromo-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, 3,5-Dibromo-1H-indazole can bind to the active sites of enzymes, leading to competitive inhibition. This interaction can alter the enzyme’s activity and subsequently impact the metabolic processes it controls .

Cellular Effects

The effects of 3,5-Dibromo-1H-indazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,5-Dibromo-1H-indazole can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, it can influence the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3,5-Dibromo-1H-indazole exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. For example, 3,5-Dibromo-1H-indazole has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation patterns and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of 3,5-Dibromo-1H-indazole in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term studies have indicated that 3,5-Dibromo-1H-indazole can have sustained effects on cellular function, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3,5-Dibromo-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without adverse reactions. At higher doses, 3,5-Dibromo-1H-indazole can induce toxic effects, including cellular damage and organ toxicity. These threshold effects are critical for determining the safe and effective dosage range for experimental and therapeutic applications .

Metabolic Pathways

3,5-Dibromo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, 3,5-Dibromo-1H-indazole has been shown to inhibit enzymes involved in the biosynthesis of certain amino acids, leading to changes in their intracellular concentrations .

Transport and Distribution

The transport and distribution of 3,5-Dibromo-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have indicated that 3,5-Dibromo-1H-indazole can be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of 3,5-Dibromo-1H-indazole is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 3,5-Dibromo-1H-indazole may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, it may be targeted to mitochondria, affecting mitochondrial function and cellular metabolism .

Propiedades

IUPAC Name |

3,5-dibromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZZHYXRCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547237 | |

| Record name | 3,5-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40598-76-3 | |

| Record name | 3,5-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

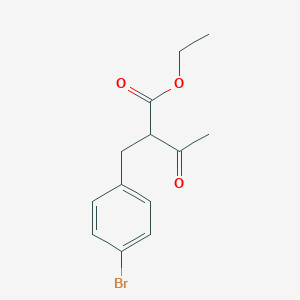

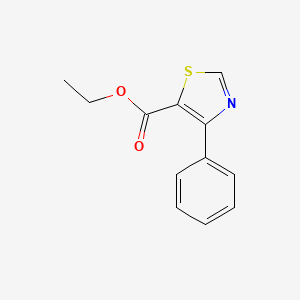

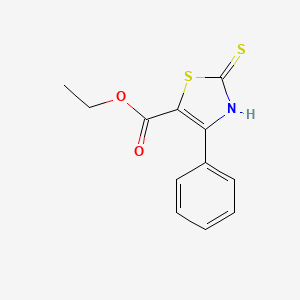

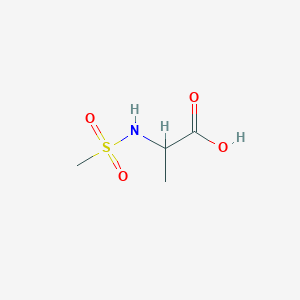

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)